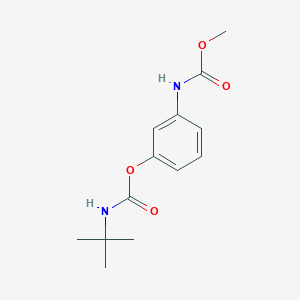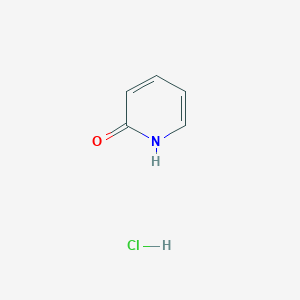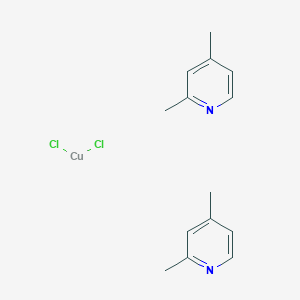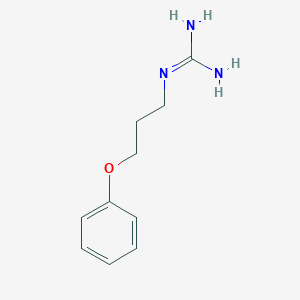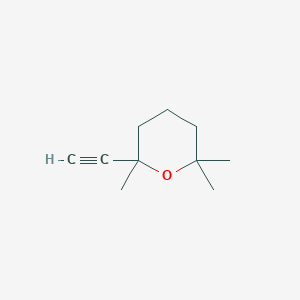
Benzoic acid, 2-(4-nonylbenzoyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-(4-nonylbenzoyl)-, also known as NBBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. NBBA is a derivative of benzoic acid and is commonly used as a photo-initiator in polymerization reactions.
Mecanismo De Acción
Benzoic acid, 2-(4-nonylbenzoyl)- acts as a photo-initiator by absorbing light energy and generating free radicals that initiate polymerization reactions. The mechanism of action involves the formation of excited states of Benzoic acid, 2-(4-nonylbenzoyl)-, followed by electron transfer reactions that lead to the formation of free radicals. These free radicals initiate polymerization reactions, leading to the formation of polymers with unique properties.
Efectos Bioquímicos Y Fisiológicos
Benzoic acid, 2-(4-nonylbenzoyl)- has been shown to have low toxicity and is not considered to be harmful to human health. However, its long-term effects on human health are not well understood, and further studies are required to determine its safety profile. Benzoic acid, 2-(4-nonylbenzoyl)- has also been shown to have antimicrobial properties, making it a potential candidate for use in the development of antimicrobial coatings.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Benzoic acid, 2-(4-nonylbenzoyl)- in lab experiments include its high purity, stability, and ease of synthesis. However, its limitations include its high cost and limited availability, which may restrict its use in large-scale experiments.
Direcciones Futuras
There are several future directions for research on Benzoic acid, 2-(4-nonylbenzoyl)-. One potential area of research is the development of new applications for Benzoic acid, 2-(4-nonylbenzoyl)- in materials science, nanotechnology, and biomedicine. Another area of research is the optimization of the synthesis method to improve the yield and purity of Benzoic acid, 2-(4-nonylbenzoyl)-. Additionally, further studies are required to determine the long-term effects of Benzoic acid, 2-(4-nonylbenzoyl)- on human health and the environment.
Conclusion:
In conclusion, Benzoic acid, 2-(4-nonylbenzoyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method has been optimized to produce high yields of Benzoic acid, 2-(4-nonylbenzoyl)- with excellent purity. Benzoic acid, 2-(4-nonylbenzoyl)- acts as a photo-initiator by generating free radicals that initiate polymerization reactions. Benzoic acid, 2-(4-nonylbenzoyl)- has low toxicity and has been shown to have antimicrobial properties. However, further studies are required to determine its safety profile and long-term effects on human health and the environment. There are several future directions for research on Benzoic acid, 2-(4-nonylbenzoyl)-, including the development of new applications and the optimization of the synthesis method.
Métodos De Síntesis
The synthesis of Benzoic acid, 2-(4-nonylbenzoyl)- involves the reaction of nonylphenol with benzoic anhydride under acidic conditions. The resulting compound is purified through recrystallization and characterized using various spectroscopic techniques. The synthesis method has been optimized to produce high yields of Benzoic acid, 2-(4-nonylbenzoyl)- with excellent purity.
Aplicaciones Científicas De Investigación
Benzoic acid, 2-(4-nonylbenzoyl)- has been extensively studied for its potential applications in various scientific fields. In materials science, Benzoic acid, 2-(4-nonylbenzoyl)- is used as a photo-initiator in polymerization reactions, leading to the formation of polymers with unique properties. In the field of nanotechnology, Benzoic acid, 2-(4-nonylbenzoyl)- has been used to synthesize gold nanoparticles with controlled morphology and size. Benzoic acid, 2-(4-nonylbenzoyl)- has also been studied for its potential use in the development of photodynamic therapy for cancer treatment.
Propiedades
Número CAS |
13936-29-3 |
|---|---|
Nombre del producto |
Benzoic acid, 2-(4-nonylbenzoyl)- |
Fórmula molecular |
C23H28O3 |
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
2-(4-nonylbenzoyl)benzoic acid |
InChI |
InChI=1S/C23H28O3/c1-2-3-4-5-6-7-8-11-18-14-16-19(17-15-18)22(24)20-12-9-10-13-21(20)23(25)26/h9-10,12-17H,2-8,11H2,1H3,(H,25,26) |
Clave InChI |
RIMAJWNGTMFZOT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O |
SMILES canónico |
CCCCCCCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O |
Otros números CAS |
13936-29-3 |
Sinónimos |
2-(4-Nonylbenzoyl)benzoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(2R,3S)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B84164.png)



